molecular formula C14H16BrN5 B2796992 4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 2415520-13-5

4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No. B2796992
CAS RN: 2415520-13-5
M. Wt: 334.221
InChI Key: HBLOUKPGUPWEMX-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a bromopyrazole, an azetidine, and a cyclopentapyrimidine . Bromopyrazoles are a type of heteroaryl halide, and they have been reported to react with various catalysts . Azetidines are four-membered nitrogen-containing rings, and cyclopentapyrimidines are six-membered rings with alternating carbon and nitrogen atoms .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups. The bromopyrazole would likely be planar due to the presence of the nitrogen in the ring. The azetidine and cyclopentapyrimidine rings could adopt various conformations depending on the specific substituents present .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom on the pyrazole ring could be substituted in a nucleophilic aromatic substitution reaction . The azetidine and cyclopentapyrimidine rings could also undergo reactions at the nitrogen atoms or the carbon atoms adjacent to the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific arrangement of the functional groups. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .

Safety and Hazards

As with any chemical compound, handling “4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine” would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

Future Directions

The potential applications of “4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine” would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for use as a pharmaceutical drug .

properties

IUPAC Name

4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN5/c15-11-4-18-20(8-11)7-10-5-19(6-10)14-12-2-1-3-13(12)16-9-17-14/h4,8-10H,1-3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLOUKPGUPWEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CC(C3)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole

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